1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkyne-Iminium Ion Cyclizations
1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol has been utilized in nucleophile-promoted alkyne-iminium ion cyclizations. This process involves the transformation of 4-hexyn-1-ol to various intermediates and products, demonstrating the compound's role in complex organic syntheses (Arnold et al., 2003).
Selective Estrogen Receptor Modulators (SERMs)
In the development of novel Selective Estrogen Receptor Modulators (SERMs), derivatives of 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol were synthesized. These compounds exhibited moderate activity against estrogen-responsive human MCF-7 breast cancer cells, indicating their potential in cancer treatment research (Yadav et al., 2011).
Anti-Acetylcholinesterase Activity
Research on 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol derivatives has shown significant anti-acetylcholinesterase activity. These findings are crucial for developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibition is a therapeutic target (Sugimoto et al., 1990).
Palladium-Catalyzed CH Functionalization
This compound has been involved in palladium-catalyzed CH functionalization processes, showcasing its versatility in medicinal chemistry synthesis, particularly as an inhibitor for the Serine palmitoyl transferase enzyme (Magano et al., 2014).
Formation of Piperidine Derivatives
Studies have shown that 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol can be used to create 3-amino-2,4-dialkyl-substituted piperidines through a process involving Lewis acids. These derivatives are crucial in developing new pharmaceuticals (Laschat et al., 1996).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the downstream pathways related to HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Pharmacokinetics
The compound’s structure, including the presence of a basic nitrogen atom and lipophilic groups, may influence its absorption and distribution .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of macrophagetropic (R5) HIV-1 strains . This action could potentially slow the progression to AIDS and improve response to treatment .
Properties
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-17-7-9-18(10-8-17)15-20(22)11-13-21(14-12-20)16-19-5-3-2-4-6-19/h2-10,22H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHJYOITIKYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.